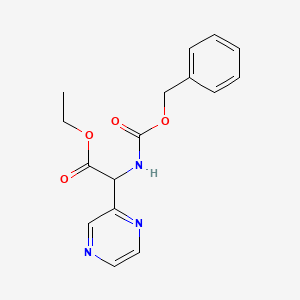![molecular formula C9H11N3S B15243275 1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Thiophen-2-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a thiophene ring and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of 2-thiopheneethylamine: This intermediate is synthesized by reacting N,N-dimethylformamide (DMF) with thiophene to obtain 2-thiophenecarbaldehyde. This is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime.
Formation of this compound: The 2-thiopheneethylamine is then reacted with hydrazine and an appropriate aldehyde or ketone to form the pyrazole ring, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Thiophen-2-yl)ethyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
1-[2-(Thiophen-2-yl)ethyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Molecular Targets and Pathways: The compound may target specific proteins or nucleic acids, affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiopheneethylamine: A precursor in the synthesis of 1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine.
Thiophene-2-carboxaldehyde: Another thiophene derivative with different functional groups.
1-(Thiophen-2-yl)ethanone: A thiophene derivative with a ketone group.
Uniqueness
This compound is unique due to the presence of both a thiophene ring and a pyrazole ring, which can confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C9H11N3S |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
1-(2-thiophen-2-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c10-9-4-6-12(11-9)5-3-8-2-1-7-13-8/h1-2,4,6-7H,3,5H2,(H2,10,11) |
Clé InChI |
OUTUSZYAINYUCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CCN2C=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione](/img/structure/B15243198.png)
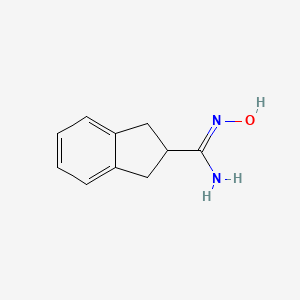

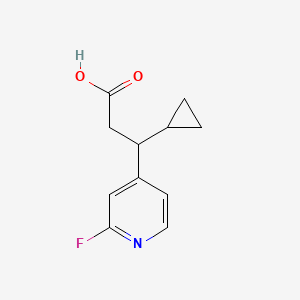

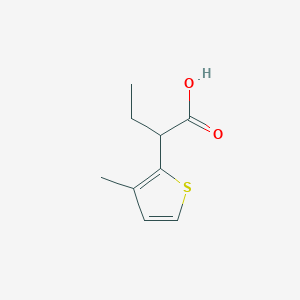
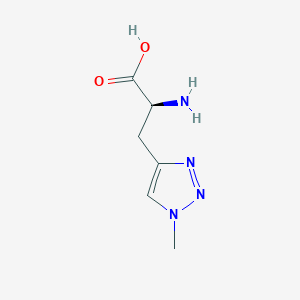


![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
